Mahanimbine

概要

説明

- 代謝性疾患や癌などの文脈における潜在的な健康上の利点について研究されています。

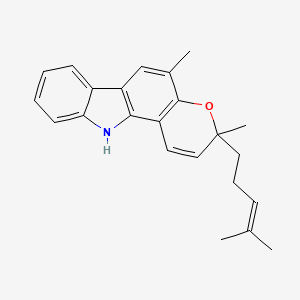

- マハニンビンの化学構造を以下に示します: !マハニンビン化学構造

マハニンビン: は、経口摂取可能なアルカロイドで、

準備方法

合成ルート: マハニンビンは、化学変換や環化反応などの様々な方法で合成できます。

反応条件: マハニンビンの具体的な合成ルートと反応条件は、文献にあまり記載されていません。

工業生産: マハニンビンの工業規模での生産方法は、商業利用が限られているため、十分に確立されていません。

化学反応の分析

反応性: マハニンビンは、酸化、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応で生成される具体的な生成物は、使用される反応条件と試薬によって異なります。

科学研究への応用

化学: キラルビルディングブロックまたは有機合成における前駆体としてのマハニンビンの可能性。

生物学: 細胞シグナル伝達経路などの細胞プロセスへの影響を調査します。

医学: 抗炎症、抗酸化、抗癌作用について研究しています。

産業: 用途は限られていますが、天然物ベースの創薬に利用できる可能性があります。

科学的研究の応用

Neuroprotective Effects

Mechanism of Action:

Mahanimbine has been shown to enhance cholinergic transmission and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative diseases. Research indicates that it can improve memory capacity and mitigate the effects of oxidative stress and amyloid formation in the brain.

Case Study:

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in mice. The findings revealed that this compound administration significantly improved memory performance in the Morris Water Maze test, reduced levels of acetylcholinesterase (an enzyme that breaks down acetylcholine), and decreased pro-inflammatory cytokines like IL-1β and TNF-α while increasing anti-inflammatory markers such as IL-10 and TGF-β .

| Parameter | Control | LPS-induced | This compound (2 mg/kg) |

|---|---|---|---|

| Escape Latency (seconds) | 30 ± 5 | 50 ± 7 | 35 ± 6 |

| AChE Activity (U/L) | 6.28 | 10.32 | 8.00 |

| IL-1β Levels (pg/mL) | 1.5 | 3.0 | 2.0 |

Metabolic Regulation

Effects on Obesity:

this compound has demonstrated anti-obesity properties by preventing high-fat diet-induced metabolic complications in animal models. It has been shown to reduce weight gain, hyperlipidemia, and fat accumulation in adipose tissues.

Case Study:

In a study involving male and female mice fed a high-fat diet, those treated with this compound exhibited significantly lower weight gain compared to untreated controls. Specifically, male mice showed a weight gain of only 51.70% with this compound treatment versus 71.02% in the control group .

| Group | Weight Gain (%) |

|---|---|

| High-Fat Diet Control | 71.02 ± 6.04 |

| This compound (2 mg/kg) | 51.70 ± 3.59 |

| This compound (4 mg/kg) | 47.37 ± 3.73 |

Anticancer Properties

Mechanism of Action:

this compound exhibits significant anticancer activity against various human cancers, including breast and pancreatic cancer. Its mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration.

Case Studies:

- Breast Cancer: Research indicated that this compound induced apoptosis in human breast cancer cells and inhibited their invasive capabilities .

- Pancreatic Cancer: Another study found that this compound could inhibit pancreatic cancer cell proliferation through modulation of critical signaling pathways such as AKT/mTOR and STAT3 .

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Induction of apoptosis |

| Pancreatic Cancer | Inhibition of cell proliferation |

作用機序

標的: マハニンビンは、細胞内の特定の分子標的と相互作用すると考えられています。

経路: 炎症、酸化ストレス、または代謝に関連するシグナル伝達経路を調節する可能性があります。

類似化合物の比較

独自性: マハニンビンの独自の特徴には、天然由来、経口バイオアベイラビリティ、潜在的な健康上の利点などが挙げられます。

類似化合物: マハニンビンは際立った存在ですが、他のカルバゾールアルカロイド(例えば、ムラヤニン、マハニン)は構造的に類似しており、関連する特性を持つ可能性があります。

類似化合物との比較

Uniqueness: Mahanimbine’s unique features include its natural origin, oral bioavailability, and potential health benefits.

Similar Compounds: While this compound stands out, other carbazole alkaloids (e.g., murrayanine, mahanine) share structural similarities and may have related properties.

生物活性

Mahanimbine, a carbazole alkaloid predominantly found in the leaves of Murraya koenigii (curry leaf), has garnered significant attention for its diverse biological activities. This article explores the compound's neuroprotective, anticancer, and metabolic effects, supported by various research findings and case studies.

This compound's structure is characterized by a unique carbazole framework, which is linked to its pharmacological properties. The compound exhibits multiple mechanisms of action, including modulation of cholinergic activity, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neuroinflammation and aging.

- Cholinergic System Modulation : this compound has been shown to enhance cholinergic activity by inhibiting acetylcholinesterase (AChE) activity. In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, treatment with this compound significantly reduced AChE levels and improved cholinergic transmission .

- Reduction of Neuroinflammation : The compound also demonstrated the ability to modulate pro-inflammatory cytokines. Treatment with this compound decreased levels of IL-1β and TNF-α while increasing IL-10 and TGF-β1, indicating a shift towards an anti-inflammatory response .

- Memory Improvement : In aged mice, this compound administration resulted in improved spatial learning and memory retention as assessed by the Morris water maze test. This effect was associated with decreased oxidative stress markers and amyloid-beta levels .

Table 1: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound (1 mg/kg) | This compound (2 mg/kg) |

|---|---|---|---|

| AChE Activity (U/L) | 376.96 ± 16.03 | 314.39 ± 15.17 | 337.82 ± 4.55 |

| IL-1β Levels (pg/mL) | 2.67 ± 0.21 | 1.50 ± 0.10 | 1.20 ± 0.05 |

| TNF-α Levels (pg/mL) | Elevated | Reduced | Reduced |

| Memory Retention (Morris Test) | Baseline | Improved | Improved |

Anticancer Activity

This compound has shown promising results in various cancer models, particularly against pancreatic cancer.

- Cytotoxicity Studies : Research indicates that this compound selectively inhibits the proliferation of pancreatic cancer cells while exhibiting minimal cytotoxicity towards normal cells. The compound induced G0/G1 cell cycle arrest and apoptosis in cancer cells, with IC50 values ranging from 3.5 to 64 μM .

- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways, including AKT/mTOR and STAT3, which are critical for cell survival and proliferation in cancer .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Capan-2 | 3.5 | G0/G1 arrest, apoptosis |

| SW1190 | 64 | Inhibition of AKT/mTOR signaling |

| Normal Cells | >100 | Minimal cytotoxicity |

Metabolic Effects

The metabolic benefits of this compound have been explored in the context of obesity and insulin resistance.

- Weight Management : In high-fat diet-induced obesity models, this compound administration resulted in significant reductions in weight gain compared to control groups .

- Improvement in Glucose Metabolism : The compound enhanced glucose clearance and upregulated insulin-responsive genes in liver and adipose tissues, suggesting its potential role in managing metabolic disorders .

Table 3: Metabolic Effects of this compound

| Parameter | Control Group | This compound (2 mg/kg) | This compound (4 mg/kg) |

|---|---|---|---|

| Weight Gain (%) | 71.02 ± 6.04 | 51.70 ± 3.59 | 47.37 ± 3.73 |

| Glucose Clearance Improvement | Baseline | Significant | Significant |

| Insulin Responsive Gene Expression | Low | Upregulated | Upregulated |

特性

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVFUBCWIYPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035072 | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21104-28-9 | |

| Record name | Mahanimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。